

Physical and chemical properties of 3-Bromo-5-isopropylphenol

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Compound of Interest

Compound Name: 3-Bromo-5-isopropylphenol

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An In-depth Technical Guide to 3-Bromo-5-isopropylphenol

Abstract: This technical guide provides a comprehensive overview of **3-Bromo-5-isopropylphenol**, a substituted phenolic compound with significant potential as a building block in synthetic chemistry. The document delineates its chemical and physical properties, spectral characteristics, and plausible synthetic pathways. Furthermore, it explores the compound's reactivity and its prospective applications in the field of drug discovery and development, grounded in the versatile nature of its functional groups. Safety and handling protocols, derived from data on analogous structures, are also presented to ensure safe laboratory practice. This guide is intended to serve as a foundational resource for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Core Compound Identification

3-Bromo-5-isopropylphenol is a disubstituted phenol featuring a bromine atom and an isopropyl group meta to the hydroxyl functionality. This arrangement of functional groups provides a unique scaffold for chemical modification, making it a molecule of interest for synthetic applications.

Identifier	Value	Source
IUPAC Name	3-bromo-5-propan-2-ylphenol	[1]
CAS Number	1243475-87-7	[2][3][4]
Molecular Formula	C ₉ H ₁₁ BrO	[1][2][3]
Molecular Weight	215.09 g/mol	[1][4]
Canonical SMILES	<chem>CC(C)C1=CC(=CC(=C1)O)BR</chem>	[2]
InChI Key	SGAOHCAASRMQOF-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The properties of **3-Bromo-5-isopropylphenol**, largely based on computational models, are summarized below. These values are essential for designing synthetic protocols, purification methods, and for preliminary assessment in drug discovery programs.

Property	Value	Details	Source
Molecular Weight	215.087 g/mol	[2]	[1]
Accurate Mass	213.999 Da	[1][2]	
XLogP3	3.4	Computed	
Topological Polar Surface Area	20.2 Å ²	Computed	[1]
Hazard	Irritant	[3]	[4]
Storage Temperature	2-8 °C	Recommended	

Structural Elucidation and Spectral Data

The structural identity of **3-Bromo-5-isopropylphenol** can be unequivocally confirmed through a combination of spectroscopic techniques.

Caption: Chemical structure of **3-Bromo-5-isopropylphenol**.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The phenolic proton (-OH) would appear as a broad singlet. The aromatic region would display three signals for the protons on the ring. The isopropyl group would exhibit a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons.
- **^{13}C NMR Spectroscopy:** Due to the molecule's asymmetry, nine distinct signals are expected in the carbon NMR spectrum. The carbon atom attached to the hydroxyl group would be the most deshielded among the aromatic carbons, while the carbon bonded to the bromine would also show a characteristic shift. The isopropyl group would contribute two signals.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the phenolic group. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching peaks would be present in the 1450-1600 cm⁻¹ region.
- **Mass Spectrometry (MS):** The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (^{79}Br and ^{81}Br in approximately a 1:1 ratio).

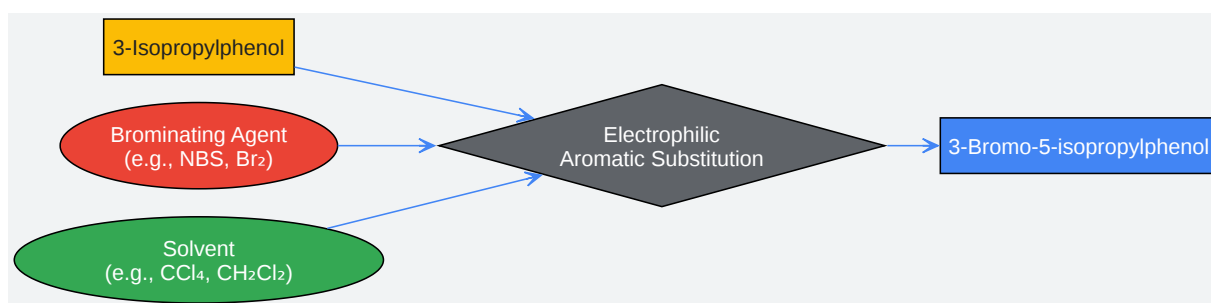
Synthesis and Chemical Reactivity

While specific literature on the synthesis of **3-Bromo-5-isopropylphenol** is not abundant, a logical and efficient synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway: Electrophilic Bromination

The most direct approach involves the electrophilic aromatic substitution of 3-isopropylphenol. The hydroxyl and isopropyl groups are both ortho-, para-directing activators. However, the hydroxyl group is a much stronger activating group. Therefore, bromination is expected to

occur at positions ortho and para to the hydroxyl group. To achieve selective bromination at the C5 position (meta to the isopropyl group), careful control of reaction conditions, such as the choice of brominating agent and solvent, would be crucial.



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Caption: Proposed synthesis of **3-Bromo-5-isopropylphenol**.

Reactivity Profile

The chemical utility of **3-Bromo-5-isopropylphenol** stems from the distinct reactivity of its three functional components:

- **Phenolic Hydroxyl Group:** This group is acidic and can undergo O-alkylation or O-acylation to form ethers and esters, respectively. It also activates the aromatic ring towards further electrophilic substitution.
- **Aryl Bromide:** The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of carbon-based substituents at this position.
- **Isopropyl Group:** This bulky, lipophilic group can influence the molecule's solubility and steric environment. While generally unreactive, its presence is significant for modulating the overall physicochemical properties of derivatives, a key consideration in drug design.

This trifunctional nature makes **3-Bromo-5-isopropylphenol** a versatile intermediate, similar to related building blocks like 3-Bromo-5-fluorophenol which is used to create complex molecular scaffolds.[5]

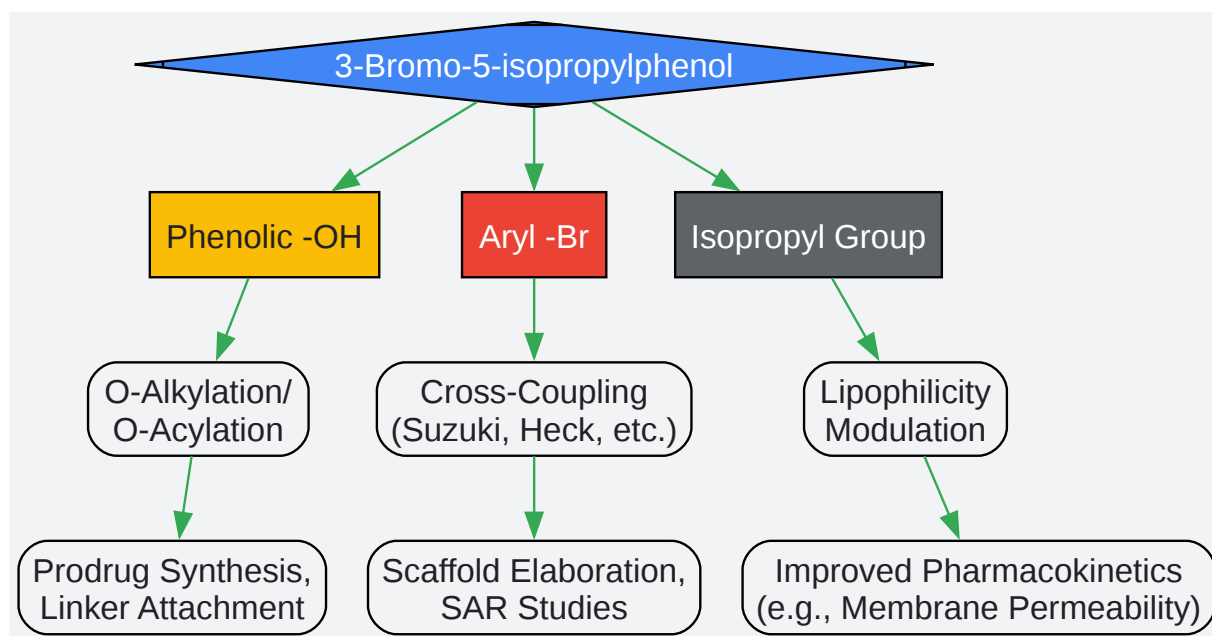
Applications in Research and Drug Development

Substituted phenols are fundamental building blocks in medicinal chemistry.[6] The structure of **3-Bromo-5-isopropylphenol** is particularly advantageous for its application as a scaffold in the design of novel therapeutic agents.

The strategic placement of the hydroxyl, bromo, and isopropyl groups allows for systematic modification and the exploration of structure-activity relationships (SAR). For instance:

- The hydroxyl group can be used as an attachment point for linkers or can be converted into other functional groups to modulate biological activity.
- The bromo substituent provides a reactive site for building molecular complexity through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for high-throughput screening.
- The isopropyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates.

This compound serves as a valuable starting material for synthesizing analogs of known bioactive molecules or for generating entirely new chemical entities in the pursuit of innovative therapeutics.[7][8]



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Caption: Functional group contributions to drug discovery applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-Bromo-5-isopropylphenol** is not readily available. Therefore, a conservative approach to handling is mandated, drawing precautionary principles from structurally related compounds like 3-bromophenol.[9] The compound is classified as an irritant.[3]

- Hazard Statements (Anticipated):
 - Harmful if swallowed.
 - Causes skin irritation.[9]
 - May cause serious eye irritation.[9]
- Precautionary Measures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any dust or vapors. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed and store in a cool, dry place, as recommended between 2-8 °C.[4]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Disclaimer: This safety information is based on analogous compounds. Always consult a specific and current Safety Data Sheet (SDS) for the compound before handling.

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